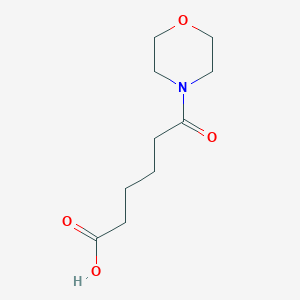

6-Morpholino-6-oxohexanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives can involve multistep chemical processes, including reactions such as reductive amination, intramolecular acetalization, and concomitant elimination. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route involving these processes (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic techniques such as UV, FT-IR, 1H, and 13C NMR spectroscopy. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was structurally characterized using these techniques, providing detailed insights into its molecular framework (Devi et al., 2018).

Chemical Reactions and Properties

Morpholine derivatives can undergo various chemical reactions, leading to a range of products with diverse properties. For example, the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine yielded new condensation products, demonstrating the versatility of morpholine in facilitating chemical transformations (Nitta et al., 1992).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. Spectroscopic techniques, alongside theoretical calculations, can provide insights into these properties, aiding in the understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including reactivity, stability, and potential interactions with other molecules, are key to their applications in synthesis and medicinal chemistry. The synthesis of bridged bicyclic morpholine amino acids, for example, showcases the potential of morpholine derivatives to serve as compact modules in medicinal chemistry, potentially modulating the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Building Blocks

Morpholine derivatives serve as vital building blocks in medicinal chemistry, owing to their versatile structural and chemical properties. For instance, bridged bicyclic morpholines, which share structural similarities with 6-Morpholino-6-oxohexanoic acid, are highlighted for their importance in creating novel chemical entities. These compounds are synthesized through a series of straightforward steps from inexpensive starting materials, underscoring their utility in practical synthesis and medicinal chemistry research (Walker et al., 2012). Similarly, the synthesis of 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one demonstrates the application of morpholine derivatives in crystallography and structure analysis, showcasing the structural diversity and adaptability of these compounds in research (Bakare et al., 2005).

Analytical Chemistry

The characterization of small oxocarboxylic acids, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, via mass spectrometry highlights the analytical applications of morpholine derivatives. These studies provide insights into fragmentation mechanisms and structural elucidation, critical for understanding the chemical behavior of complex molecules (Kanawati et al., 2007).

Combustion and Fuel Research

Morpholine and its derivatives are also studied in the context of combustion chemistry and as model substances for oxygenated nitrogen-containing fuels. Research in this area focuses on identifying stable and radical intermediates during combustion, which is crucial for developing cleaner and more efficient fuel systems (Lucassen et al., 2009).

Pharmaceutical Applications

Beyond the scope of synthetic and analytical chemistry, morpholine derivatives find significant applications in pharmaceutical research. These compounds are central to the development of new therapeutic agents due to their favorable physicochemical properties, such as solubility and polarity. Morpholine-based molecules are manipulated to create candidates for tackling a wide range of medical ailments, highlighting their potential in drug discovery and development (Rupak et al., 2016).

Environmental and Material Science

In environmental and material science, morpholine derivatives are investigated for their roles in corrosion control and water treatment processes. For example, the analysis of volatile amine compounds in steam condensate is essential for understanding their impact on corrosion and their fate within chemical plants. This research underscores the importance of morpholine derivatives in maintaining the integrity of industrial processes and equipment (Luong et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 6-Morpholino-6-oxohexanoic acid is RNA . This compound is a type of Morpholino oligo, which are uncharged molecules that block sites on RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents . They target a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .

Mode of Action

6-Morpholino-6-oxohexanoic acid interacts with its RNA targets by binding to complementary sequences of RNA . This binding blocks processes on RNA, preventing a particular protein from being made in an organism or cell culture . The effects of 6-Morpholino-6-oxohexanoic acid depend on the type of target they bind. They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, or bind to mature miRNA, inhibiting the activity of the miRNA .

Biochemical Pathways

The biochemical conversion of cyclohexanol to adipic acid in different bacteria proceeds through the same pathway: cyclohexanol → cyclohexanone → epsilon-caprolactone → 6-hydroxyhexanoic acid → 6-oxohexanoic acid → adipic acid . 6-Oxohexanoic acid can be formed by the decomposition of 2-hydroperoxycyclohexanone via the nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 21525

Result of Action

The result of the action of 6-Morpholino-6-oxohexanoic acid is the inhibition of protein synthesis or the alteration of RNA splicing, depending on the target of the compound . This can lead to a range of different outcomes beyond simple gene knockdowns . In the context of biochemical pathways, 6-oxohexanoic acid is an intermediate in the formation of adipic acid .

Action Environment

The action of 6-Morpholino-6-oxohexanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound . Additionally, the presence of other compounds, such as peroxide compounds, can influence the formation of 6-oxohexanoic acid

Zukünftige Richtungen

Morpholino oligos have demonstrated promising effectiveness in developmental biology research involving gene knockdown as well as clinical trials focusing on treatments of genetic disorders . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . Future research may continue to explore the potential of these compounds in various applications.

Eigenschaften

IUPAC Name |

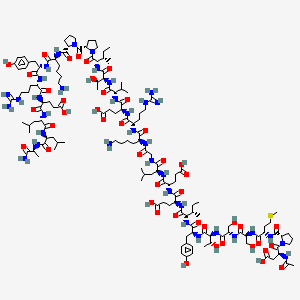

6-morpholin-4-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCHSBOJKUYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)